molecular formula C15H13N3O4S B11104800 2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol

2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol

Cat. No.: B11104800
M. Wt: 331.3 g/mol
InChI Key: JMHRJGJGDVHVNB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzaldehyde moiety substituted with hydroxy and methoxy groups, and a hydrazone linkage to a benzisothiazole ring system. The molecular formula of this compound is C22H22N6O4 , and it has a molecular weight of 434.458 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazone linkage and benzisothiazole ring system play crucial roles in its binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE lies in its specific substitution pattern and the presence of both benzaldehyde and benzisothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C15H13N3O4S/c1-22-12-7-4-5-10(14(12)19)9-16-17-15-11-6-2-3-8-13(11)23(20,21)18-15/h2-9,19H,1H3,(H,17,18)/b16-9+

InChI Key

JMHRJGJGDVHVNB-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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